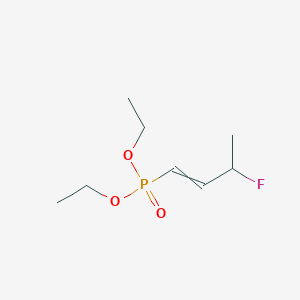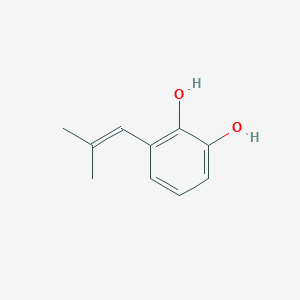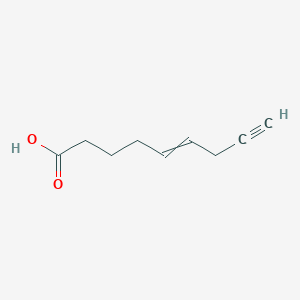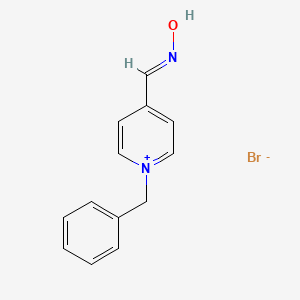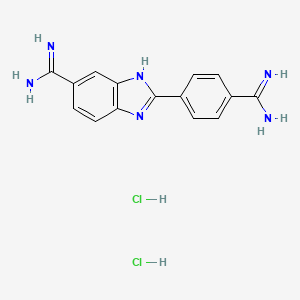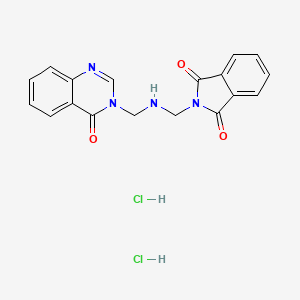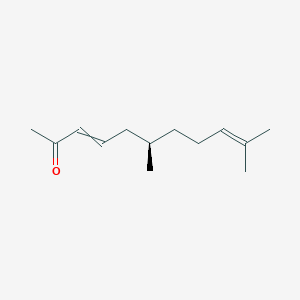![molecular formula C7H9LiSi B14444461 Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- CAS No. 73084-25-0](/img/structure/B14444461.png)
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- is an organolithium compound that features a lithium atom bonded to a 4-(trimethylsilyl)-1,3-butadiynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structure and reactivity, which makes it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- typically involves the reaction of 4-(trimethylsilyl)-1,3-butadiyne with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another atom or group.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- include electrophiles such as carbonyl compounds, halides, and other reactive intermediates. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or hexane to stabilize the reactive intermediates and facilitate the reaction .
Major Products
The major products formed from reactions involving lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while coupling reactions could produce various substituted alkynes or other complex organic molecules .
科学研究应用
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active compounds, contributing to the development of new drugs and therapies.
作用机制
The mechanism of action of lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly reactive, allowing it to readily form bonds with electrophilic centers in other molecules. This reactivity is facilitated by the presence of the 4-(trimethylsilyl)-1,3-butadiynyl group, which stabilizes the compound and enhances its nucleophilicity .
相似化合物的比较
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar nucleophilic and basic properties, commonly used in organic synthesis.
Lithium diisopropylamide: A strong base used in organic synthesis, particularly for deprotonation reactions.
Uniqueness
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- is unique due to its specific structure, which includes a 4-(trimethylsilyl)-1,3-butadiynyl group. This structural feature imparts distinct reactivity and stability to the compound, making it a valuable reagent in various chemical transformations that are not easily achieved with other organolithium compounds .
属性
CAS 编号 |
73084-25-0 |
|---|---|
分子式 |
C7H9LiSi |
分子量 |
128.2 g/mol |
IUPAC 名称 |
lithium;buta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C7H9Si.Li/c1-5-6-7-8(2,3)4;/h2-4H3;/q-1;+1 |
InChI 键 |
CDIMYCWWDOLZQW-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)C#CC#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


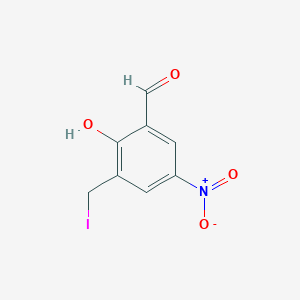
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

